molecular formula C9H10ClNS B1469498 7-Chloro-6-methyl-3,4-dihydro-2H-benzo[1,4]thiazine CAS No. 1350475-41-0

7-Chloro-6-methyl-3,4-dihydro-2H-benzo[1,4]thiazine

Cat. No. B1469498
CAS RN: 1350475-41-0
M. Wt: 199.7 g/mol
InChI Key: JNUDXFJPFYFFFS-UHFFFAOYSA-N
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Description

“7-Chloro-6-methyl-3,4-dihydro-2H-benzo[1,4]thiazine” is a chemical compound. It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields .


Synthesis Analysis

The synthesis of “7-Chloro-6-methyl-3,4-dihydro-2H-benzo[1,4]thiazine” and its analogues has been described in the literature. For instance, one method involves the use of isocyanide reagents . Another method involves the synthesis of alprazolam and diazepam from 2-amino-5-chloro benzophenone under mild conditions .

Scientific Research Applications

Pharmacological Applications

The benzothiazine derivatives exhibit a range of pharmacological activities. They are explored for their potential as antimicrobial , antiviral , antihypertensive , antidiabetic , anticancer agents, as well as KATP channel activators and AMPA receptor modulators . The presence of a halo group, such as chlorine, at specific positions on the ring structure, significantly contributes to their biological activity.

Synthesis of Midazolam Analogues

Improved methods have been developed for the synthesis of midazolam, a medication used for anesthesia, sedation, and sleep induction, and its analogues using isocyanide reagents. These methods involve the formation of imidazobenzodiazepine intermediates, which are crucial in the synthesis of various benzodiazepines .

Cognitive Enhancement

A derivative of benzothiazine, specifically IDRA 21 , has been shown to enhance cognition. It works by attenuating the desensitization of AMPA receptors, which are involved in fast synaptic transmission in the central nervous system .

Enantioselective Synthesis

Benzothiazine derivatives serve as building blocks for enantioselective synthesis, which is vital for creating pharmacologically active compounds with high enantiomeric purity. This is particularly important in the development of drugs targeting specific enantiomers for improved efficacy and reduced side effects .

Catalysis in Organic Synthesis

Certain benzothiazine compounds have been used as catalysts in organic synthesis. For example, they have been applied in the synthesis of pyran, pyranopyrazole, and phthalazine derivatives through multi-component reactions in water, showcasing their versatility as homogeneous catalysts .

Green Synthesis Methods

Benzothiazine derivatives have been synthesized through green chemistry approaches, which aim to reduce the environmental impact of chemical synthesis. These methods prioritize the use of less hazardous substances and strive to minimize waste, making the synthesis process more sustainable .

properties

IUPAC Name

7-chloro-6-methyl-3,4-dihydro-2H-1,4-benzothiazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNS/c1-6-4-8-9(5-7(6)10)12-3-2-11-8/h4-5,11H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNUDXFJPFYFFFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1Cl)SCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-6-methyl-3,4-dihydro-2H-benzo[1,4]thiazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Chloro-6-methyl-3,4-dihydro-2H-benzo[1,4]thiazine
Reactant of Route 2
7-Chloro-6-methyl-3,4-dihydro-2H-benzo[1,4]thiazine
Reactant of Route 3
7-Chloro-6-methyl-3,4-dihydro-2H-benzo[1,4]thiazine
Reactant of Route 4
7-Chloro-6-methyl-3,4-dihydro-2H-benzo[1,4]thiazine
Reactant of Route 5
7-Chloro-6-methyl-3,4-dihydro-2H-benzo[1,4]thiazine
Reactant of Route 6
7-Chloro-6-methyl-3,4-dihydro-2H-benzo[1,4]thiazine

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